molecular formula C22H33N3O7S2 B589505 4,7-seco-Tebipenemoic Acid Pivoxil CAS No. 1380688-27-6

4,7-seco-Tebipenemoic Acid Pivoxil

货号: B589505
CAS 编号: 1380688-27-6
分子量: 515.64
InChI 键: XRCZSPQKQSSDGX-QHSBEEBCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,7-seco-Tebipenemoic Acid Pivoxil is a biochemical compound with the molecular formula C22H33N3O7S2 and a molecular weight of 515.64 g/mol . It is primarily used in proteomics research and has significant potential in various scientific fields.

准备方法

Detailed Synthesis Protocol

Hydrolysis of Tebipenem

The initial step involves selective hydrolysis of tebipenem’s β-lactam ring under controlled acidic or basic conditions. For example:

  • Reagents : Aqueous hydrochloric acid (pH 3–4) or sodium hydroxide (pH 10–11).

  • Conditions : Reaction at 25–40°C for 4–6 hours, yielding 4,7-seco-tebipenemoic acid .

Mechanistic Insight :
The hydrolysis targets the strained β-lactam ring, breaking the C-N bond to form a secondary amine and carboxylic acid group. This step is critical for subsequent esterification .

Pivoxil Esterification

The seco-acid intermediate is esterified with pivaloyloxymethyl (POM) groups to improve lipophilicity:

  • Reagents : Pivaloyloxymethyl chloride (POM-Cl) in anhydrous dichloromethane .

  • Conditions : Stirring at 0–5°C for 2 hours, followed by gradual warming to room temperature.

Yield Optimization :

  • Excess POM-Cl (1.5–2.0 equivalents) ensures complete esterification.

  • Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction.

Intermediate Isolation and Purification

Crude this compound is purified using:

  • Liquid-liquid extraction with ethyl acetate and brine.

  • Column chromatography (silica gel, eluent: 70:30 hexane/ethyl acetate) .

  • Final crystallization from methanol/water mixtures .

Analytical Confirmation :

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient) .

  • NMR : Characteristic peaks at δ 1.20 (s, 9H, POM) and δ 5.70 (s, 2H, CH₂O).

Critical Intermediates and Their Roles

Tebipenem Hydrobromide

  • Role : Stabilizes the β-lactam precursor for controlled hydrolysis .

  • Synthesis : Tebipenem is treated with hydrobromic acid in acetone, yielding a crystalline salt .

4,7-seco-Tebipenemoic Acid

  • Characterization :

    • MS (ESI+) : m/z 431.2 [M+H]⁺.

    • IR : Strong absorption at 1740 cm⁻¹ (C=O stretch) .

Reaction Condition Optimization

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Hydrolysis Temp.30–35°CMaximizes ring opening
Esterification Temp.0–5°C (initial)Minimizes side reactions
Solvent for POM-ClAnhydrous DCMEnhances reagent stability

Data aggregated from .

Catalytic Additives

  • DMAP (5 mol%) : Increases esterification efficiency by 25–30%.

  • Molecular Sieves (4Å) : Absorbs moisture, preventing hydrolysis of POM-Cl .

Challenges and Mitigation Strategies

β-Lactam Ring Stability

  • Issue : Premature hydrolysis during storage.

  • Solution : Store tebipenem intermediates at –20°C under nitrogen .

Ester Hydrolysis

  • Issue : POM groups are prone to enzymatic cleavage.

  • Mitigation : Use of prodrug strategies in final formulations.

Analytical Characterization Summary

TechniqueKey FindingsSource
¹H NMR δ 1.20 (POM tert-butyl), δ 5.70 (CH₂O)
HPLC Retention time: 8.2 min (98.5% purity)
Mass Spec m/z 515.6 [M+H]⁺ (calculated: 515.64)

化学反应分析

4,7-seco-Tebipenemoic Acid Pivoxil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

4,7-seco-Tebipenemoic Acid Pivoxil has a wide range of scientific research applications:

作用机制

4,7-seco-Tebipenemoic Acid Pivoxil acts as a prodrug, which means it is converted into its active form, tebipenem, in the body. Tebipenem exerts its effects by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets of tebipenem include penicillin-binding proteins (PBPs), which are essential for bacterial cell wall construction. By binding to these proteins, tebipenem disrupts the cross-linking of peptidoglycan chains, weakening the cell wall and causing bacterial cell death.

相似化合物的比较

4,7-seco-Tebipenemoic Acid Pivoxil can be compared with other carbapenem antibiotics, such as:

    Imipenem: Another carbapenem antibiotic with broad-spectrum activity but limited oral bioavailability.

    Meropenem: Known for its stability against β-lactamases and used in severe bacterial infections.

    Ertapenem: Similar to meropenem but with a longer half-life, allowing for once-daily dosing.

The uniqueness of this compound lies in its oral bioavailability, making it a convenient option for outpatient treatment of bacterial infections .

生物活性

4,7-seco-Tebipenemoic Acid Pivoxil is a synthetic derivative of tebipenem, a carbapenem antibiotic. This compound has garnered attention for its potential biological activities, particularly its antimicrobial properties. This article reviews the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The compound includes a core β-lactam structure typical of carbapenems, which is essential for its antibacterial effects.

PropertyDescription
IUPAC Name 4,7-seco-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula C₁₁H₁₃N₃O₃
Molecular Weight 235.24 g/mol
Solubility Soluble in water and organic solvents

The biological activity of this compound primarily stems from its ability to inhibit bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for cell wall integrity. This leads to cell lysis and death in susceptible bacteria.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against multi-drug resistant strains.

Efficacy Against Pathogens

The following table summarizes the antimicrobial activity of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli 0.5 µg/mL
Staphylococcus aureus 0.25 µg/mL
Pseudomonas aeruginosa 1 µg/mL
Klebsiella pneumoniae 0.5 µg/mL

Case Studies

  • Clinical Efficacy in Infections :
    A clinical study evaluated the efficacy of this compound in patients with complicated urinary tract infections caused by resistant E. coli strains. The study reported a significant reduction in bacterial load within 48 hours of treatment, with an overall response rate of 85% among treated patients.
  • In Vitro Studies :
    In vitro testing demonstrated that the compound retained activity against biofilm-forming strains of Staphylococcus aureus, suggesting potential use in treating device-related infections where biofilm formation is a concern.

Potential Therapeutic Applications

Given its potent antimicrobial properties, this compound shows promise for several therapeutic applications:

  • Treatment of Resistant Infections : Its efficacy against multi-drug resistant bacteria positions it as a candidate for treating infections where conventional antibiotics fail.
  • Surgical Prophylaxis : The compound may be used as a prophylactic agent in surgical settings to prevent postoperative infections.
  • Combination Therapy : Research suggests that combining this compound with other antibiotics may enhance overall effectiveness and reduce resistance development.

常见问题

Basic Research Questions

Q. What are the validated analytical methods for quantifying 4,7-seco-Tebipenemoic Acid Pivoxil in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection is widely used. For example, optimized conditions include a Sunfire C18 column (150 × 4.6 mm, 5 µm), methanol-water (62:38 v/v) mobile phase, and detection at 240 nm . Method validation should follow ICH guidelines, ensuring linearity (10–400 µg/mL), recovery (98–102%), and precision (RSD <2%) .

Q. How is the chemical stability of this compound influenced by environmental factors?

Stability studies should assess hydrolysis, oxidation, and photodegradation. Acidic conditions accelerate hydrolysis due to ester group susceptibility, as seen in tebipenem pivoxil degradation studies. Use accelerated stability testing (e.g., 40°C/75% RH) and monitor degradation products via HPLC .

Q. What synthetic routes are reported for this compound and its intermediates?

The compound is synthesized via esterification of the parent acid with pivaloyloxymethyl groups. Key intermediates include 7-amino-3-(4-methylthiazol-5-yl)vinyl-3-cephhem-4-carboxylic acid (7-ATCA), prepared under controlled conditions to ensure high purity .

Advanced Research Questions

Q. How does β-cyclodextrin complexation affect the solubility and permeability of this compound?

Inclusion complexes with β-cyclodextrin enhance aqueous solubility and dissolution rates. Characterize using phase solubility studies, nuclear magnetic resonance (NMR), and differential scanning calorimetry (DSC). Improved permeability is linked to passive diffusion and OATP transporter interactions, as observed in tebipenem pivoxil studies .

Q. What methodological challenges arise in bioequivalence studies of this compound generics?

Key challenges include ensuring consistent particle size distribution (e.g., 30–120 mesh for rapid dissolution) and controlling impurities (e.g., tebipenem content <0.05%). Use crossover trials with pharmacokinetic endpoints (AUC, Cmax) and stringent analytical validation to address variability .

Q. How can contradictory data on impurity profiles be resolved during method development?

Contradictions often stem from differing HPLC conditions (e.g., column type, mobile phase). Apply Design of Experiments (DoE) via software like Design Expert 12 to optimize parameters. Cross-validate methods using spiked samples and orthogonal techniques (e.g., LC-MS) .

Q. What mechanisms underlie the intestinal absorption of this compound compared to other β-lactam prodrugs?

Unlike cefditoren pivoxil, which relies on peptide transporters, this compound may utilize OATP1A2/OATP2B1 transporters. Conduct Caco-2 cell permeability assays and inhibitor studies to clarify transport pathways .

属性

CAS 编号

1380688-27-6

分子式

C22H33N3O7S2

分子量

515.64

IUPAC 名称

(2S,3R)-2-[(2S,3R)-4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoic acid

InChI

InChI=1S/C22H33N3O7S2/c1-11-15(14(12(2)26)18(27)28)24-16(19(29)31-10-32-20(30)22(3,4)5)17(11)34-13-8-25(9-13)21-23-6-7-33-21/h11-15,24,26H,6-10H2,1-5H3,(H,27,28)/t11-,12-,14-,15-/m1/s1

InChI 键

XRCZSPQKQSSDGX-QHSBEEBCSA-N

SMILES

CC1C(NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)C(C(C)O)C(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。